molecular formula C16H23N7O2 B12230326 6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B12230326
M. Wt: 345.40 g/mol
InChI Key: IYDROIUGMWPALI-UHFFFAOYSA-N
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Description

6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a piperazine moiety, which is further substituted with a dimethoxypyrimidine group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridazine ring and the dimethoxypyrimidine group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethoxypyrimidin-2-yl)urea: Shares the dimethoxypyrimidine group but differs in the overall structure and functional groups.

    Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate: Another compound with the dimethoxypyrimidine group, used in different applications.

Uniqueness

6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23N7O2

Molecular Weight

345.40 g/mol

IUPAC Name

6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

InChI

InChI=1S/C16H23N7O2/c1-21(2)12-5-6-13(20-19-12)22-7-9-23(10-8-22)16-17-14(24-3)11-15(18-16)25-4/h5-6,11H,7-10H2,1-4H3

InChI Key

IYDROIUGMWPALI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC

Origin of Product

United States

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